

Bis-EMA versus other dimethacrylates in dental restoratives: a comparative study.

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Compound of Interest

Compound Name: *Bisphenol A ethoxylate dimethacrylate*

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A Comparative Analysis of Bis-EMA and Other Dimethacrylate Monomers in Dental Restoratives

Introduction

The selection of monomer composition is a critical determinant of the clinical success and longevity of dental restorative materials. Among the various dimethacrylates used, **Bisphenol A ethoxylate dimethacrylate** (Bis-EMA) has emerged as a significant component, often compared and contrasted with traditional monomers like Bisphenol A glycidyl dimethacrylate (Bis-GMA), urethane dimethacrylate (UDMA), and triethylene glycol dimethacrylate (TEGDMA). This guide provides a comprehensive comparison of Bis-EMA against these other common dimethacrylates, focusing on key performance indicators supported by experimental data. This objective analysis is intended for researchers, scientists, and professionals in the field of dental material development.

The primary distinction of Bis-EMA lies in its chemical structure; it is an analogue of Bis-GMA but lacks the hydroxyl groups.^{[1][2]} This structural difference significantly influences its physicochemical properties, such as viscosity, water sorption, and polymerization kinetics, which in turn affect the overall performance of the final restorative material.^{[2][3]}

Data Presentation

The following tables summarize the quantitative data from various studies, comparing the performance of Bis-EMA with Bis-GMA, UDMA, and TEGDMA.

Table 1: Mechanical Properties of Unfilled Resin Homopolymers

| Monomer | Flexural Strength (MPa) | Flexural Modulus (GPa) | Reference |
|---------|----------------------------------|----------------------------------|-----------|
| Bis-EMA | Statistically similar to Bis-GMA | Statistically similar to Bis-GMA | [4] |
| Bis-GMA | Statistically similar to Bis-EMA | 1.43 | [4][5] |
| UDMA | Highest value | Similar to TEGDMA | [4] |
| TEGDMA | Higher than Bis-EMA and Bis-GMA | 0.74 | [4][5] |

Note: Direct comparative values for Bis-EMA homopolymers were not always available in the same study. The table reflects the relative performance as described in the literature.

Table 2: Polymerization Kinetics of Unfilled Resin Homopolymers

| Monomer | Degree of Conversion (%) | Polymerization Shrinkage (%) | Reference |
|---------|-------------------------------|------------------------------|-----------|
| Bis-EMA | Higher than Bis-GMA and UDMA | Lower than UDMA | [4][6] |
| Bis-GMA | Lowest value | 5.2 | [3][4] |
| UDMA | Lower than Bis-EMA and TEGDMA | - | [4] |
| TEGDMA | Highest value | - | [4] |

Table 3: Physicochemical Properties of Unfilled Resin Homopolymers

| Monomer | Water Sorption (wt%) | Water Solubility ($\mu\text{g}/\text{mm}^3$) | Reference |
|---------|-------------------------------|--|-----------|
| Bis-EMA | 1.79 (lowest) | 14.21 (highest) | [5] |
| Bis-GMA | Higher than Bis-EMA and UDMA | Lower than Bis-EMA and TEGDMA | [4][5] |
| UDMA | Lower than Bis-GMA and TEGDMA | Higher than Bis-GMA | [4][5] |
| TEGDMA | 6.33 (highest) | 2.41 (lowest) | [5] |

Experimental Protocols

The data presented in this guide are based on standardized testing methodologies, primarily adhering to ISO standards to ensure comparability and reproducibility.

Flexural Strength and Modulus

The flexural strength and modulus of the resin composites are determined using a three-point bending test as specified in ISO 4049.

- Specimen Preparation: Bar-shaped specimens with dimensions of 25 mm x 2 mm x 2 mm are prepared by curing the resin material in a metal mold.[7]
- Storage: The specimens are stored in water at 37°C for a specified period, typically 24 hours or 7 days, before testing.[8]
- Testing: The specimens are placed on a testing machine with a support span of 20 mm. A load is applied at the center of the specimen at a crosshead speed of 1 mm/min until fracture occurs.[7]
- Calculation: The flexural strength (σ) is calculated using the formula: $\sigma = 3FL / 2bh^2$, where F is the maximum load, L is the span length, b is the width, and h is the thickness of the specimen. The flexural modulus is calculated from the slope of the linear portion of the load-deflection curve.

Degree of Conversion

The degree of conversion (DC) is a measure of the percentage of monomer double bonds that have been converted to single bonds during polymerization. Fourier Transform Infrared (FTIR) Spectroscopy is a common method for this analysis.

- **Sample Preparation:** A small amount of the uncured resin paste is placed between two polyethylene films and pressed into a thin layer.
- **Initial Spectrum:** An FTIR spectrum of the uncured sample is recorded. The absorbance peak of the aliphatic carbon-carbon double bond (C=C) at approximately 1638 cm^{-1} and an internal standard peak (e.g., aromatic C=C at 1608 cm^{-1}) are identified.
- **Curing:** The sample is light-cured for a specified time and intensity.
- **Final Spectrum:** A second FTIR spectrum of the cured sample is recorded.
- **Calculation:** The DC is calculated based on the change in the ratio of the absorbance intensities of the aliphatic C=C peak to the internal standard peak before and after curing.^[9]

Water Sorption and Solubility

Water sorption and solubility are determined according to ISO 4049.

- **Specimen Preparation:** Disc-shaped specimens (typically 15 mm in diameter and 1 mm thick) are prepared and stored in a desiccator until a constant mass (m_1) is achieved.^{[9][10]}
- **Water Immersion:** The specimens are immersed in distilled water at 37°C for 7 days.^{[9][10]}
- **Mass after Immersion:** After 7 days, the specimens are removed, blotted dry, and weighed to determine the mass (m_2).^[10]
- **Re-desiccation:** The specimens are then placed back in the desiccator until a constant mass (m_3) is re-established.^[10]
- **Calculation:** Water sorption (Wsp) and solubility (Wsl) are calculated using the following formulas:

- $W_{sp} = (m_2 - m_3) / V$
- $W_{sl} = (m_1 - m_3) / V$ where V is the volume of the specimen.[10]

Biocompatibility (Cytotoxicity)

Cytotoxicity testing is conducted following the guidelines of ISO 10993-5.

- Cell Culture: A suitable cell line (e.g., human gingival fibroblasts) is cultured in a 96-well plate.[11]
- Material Extraction: Extracts of the cured resin materials are prepared by incubating them in a culture medium for a specific period (e.g., 24 hours) at 37°C.[11]
- Cell Exposure: The culture medium is replaced with the material extracts at various concentrations.
- Viability Assay: After a 24-hour exposure period, a cell viability assay (e.g., MTT assay) is performed to determine the percentage of viable cells compared to a negative control.[12]
- Evaluation: The cytotoxicity is often expressed as the IC50 value, which is the concentration of the extract that causes a 50% reduction in cell viability.

Mandatory Visualization

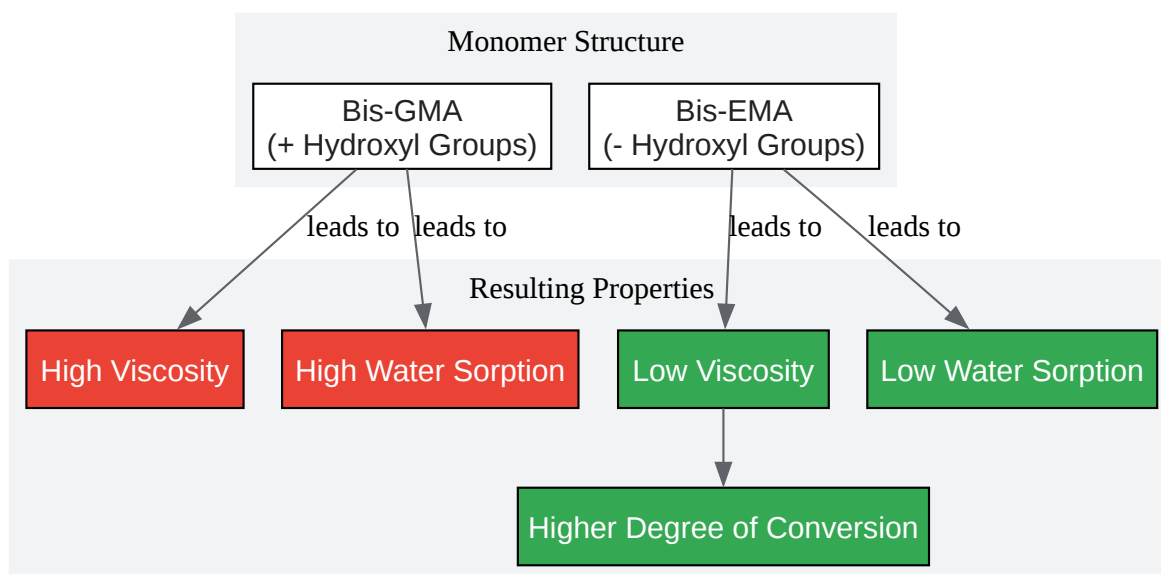
Experimental Workflow Diagram



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Caption: Workflow for Flexural Strength Testing.

Logical Relationship Diagram



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Caption: Influence of Monomer Structure on Properties.

Conclusion

The selection of a dimethacrylate monomer has a profound impact on the properties of dental restoratives. Bis-EMA, with its absence of hydroxyl groups, generally exhibits lower viscosity and water sorption compared to Bis-GMA.[3][5] This can contribute to a higher degree of conversion and improved hydrolytic stability. However, the mechanical properties of Bis-EMA based resins are often comparable to those of Bis-GMA.[4]

UDMA typically demonstrates high flexural strength and a high rate of polymerization, while TEGDMA, often used as a diluent, can increase the degree of conversion but may also lead to higher water sorption.[4][5] The optimal formulation of a dental restorative often involves a blend of these monomers to achieve a balance of desired properties, including handling

characteristics, mechanical strength, polymerization efficiency, and long-term stability. This comparative guide provides a foundational understanding for the rational design and development of advanced dental materials.

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